molecular formula C18H18N2O2 B2467231 N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide CAS No. 1797841-20-3

N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide

Cat. No.: B2467231
CAS No.: 1797841-20-3
M. Wt: 294.354
InChI Key: SXMXTFRBLWHELH-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry and their potential biological activities. The structure of this compound includes a cyclopropyl group, a cyanomethyl group, and an indeno[5,6-b]furan moiety, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. These could include solvent-free reactions or the use of continuous flow reactors to optimize reaction conditions and improve yields. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a variety of substituted cyanoacetamides.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide exerts its effects involves interactions with various molecular targets. The cyano group and the indeno[5,6-b]furan moiety can participate in binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide include other cyanoacetamides and indeno[5,6-b]furan derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the cyclopropyl group, cyanomethyl group, and indeno[5,6-b]furan moiety provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c19-6-7-20(15-4-5-15)18(21)10-14-11-22-17-9-13-3-1-2-12(13)8-16(14)17/h8-9,11,15H,1-5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMXTFRBLWHELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC=C3CC(=O)N(CC#N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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